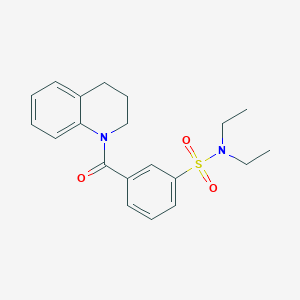![molecular formula C14H15N5O B262453 2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine binds to the ATP-binding site of Src family kinases and prevents their phosphorylation and activation. Src family kinases are involved in the activation of downstream signaling pathways such as PI3K-Akt and MAPK-ERK, which are essential for cell survival and proliferation. Inhibition of Src family kinases by this compound leads to the suppression of these pathways and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on Src family kinases, this compound has also been shown to inhibit other tyrosine kinases such as Abl and c-Fms. This compound has also been reported to inhibit the activity of G protein-coupled receptors and voltage-gated calcium channels. Physiologically, this compound has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a well-characterized and widely used inhibitor that has been extensively studied in various cell lines and animal models. This compound is also highly selective for Src family kinases and has minimal off-target effects. However, there are also some limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor that can be rapidly metabolized and eliminated in vivo, which can limit its efficacy in animal models. This compound can also have variable effects on different cell lines and may require optimization of concentration and treatment duration.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine in scientific research. One potential application is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies could explore the potential of combining this compound with other inhibitors or immunotherapies. Another future direction is the development of more potent and selective inhibitors of Src family kinases. This compound has been a valuable tool in studying the role of Src family kinases in cancer biology, but there is still much to be learned about the complex signaling pathways that regulate cellular processes.
Synthesemethoden
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine can be synthesized using a two-step process. The first step involves the reaction of 4-(3-pyridinylcarbonyl)piperazine with 2-bromo-5-nitropyrimidine in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield this compound. The purity of this compound can be further enhanced using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine has been used in a wide range of scientific research, particularly in the field of cancer biology. Src family kinases are known to be overexpressed and hyperactivated in various types of cancer, and this compound has been shown to inhibit their activity and suppress tumor growth in vitro and in vivo. This compound has also been used to study the role of Src family kinases in other cellular processes such as cell migration, adhesion, and invasion.
Eigenschaften
Molekularformel |
C14H15N5O |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
pyridin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H15N5O/c20-13(12-3-1-4-15-11-12)18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10H2 |
InChI-Schlüssel |
FJRDQTCABLDDQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)

![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)


![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)